molecular formula C12H10ClN3O B11864723 4-Chloro-7-(furan-2-ylmethyl)-6-methyl-7H-pyrrolo[2,3-d]pyrimidine

4-Chloro-7-(furan-2-ylmethyl)-6-methyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B11864723
M. Wt: 247.68 g/mol
InChI Key: CICNPLSIEHBPHC-UHFFFAOYSA-N
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Description

4-Chloro-7-(furan-2-ylmethyl)-6-methyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound characterized by a fused pyrrole and pyrimidine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-7-(furan-2-ylmethyl)-6-methyl-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step organic reactions. One common method starts with the preparation of ethyl 2-cyano-4,4-dimethoxybutanoate by coupling ethyl 2-cyanoacetate and 2-bromo-1,1-dimethoxyethane. This intermediate is then converted to 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol by adding formamidine. Subsequent steps involve cyclization and chlorination to yield the final product .

Industrial Production Methods

Industrial production methods for this compound focus on optimizing yield and purity while minimizing waste and environmental impact. The process involves precise control of reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-7-(furan-2-ylmethyl)-6-methyl-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups replacing the chlorine atom, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

4-Chloro-7-(furan-2-ylmethyl)-6-methyl-7H-pyrrolo[2,3-d]pyrimidine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-7-(furan-2-ylmethyl)-6-methyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with molecular targets such as protein kinases. By inhibiting these enzymes, the compound can interfere with cellular signaling processes that regulate cell growth, differentiation, and survival. This makes it a promising candidate for anticancer drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-7-(furan-2-ylmethyl)-6-methyl-7H-pyrrolo[2,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical properties and biological activities. The presence of the furan-2-ylmethyl group enhances its potential as a kinase inhibitor, making it a valuable compound for medicinal chemistry research .

Properties

Molecular Formula

C12H10ClN3O

Molecular Weight

247.68 g/mol

IUPAC Name

4-chloro-7-(furan-2-ylmethyl)-6-methylpyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C12H10ClN3O/c1-8-5-10-11(13)14-7-15-12(10)16(8)6-9-3-2-4-17-9/h2-5,7H,6H2,1H3

InChI Key

CICNPLSIEHBPHC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N1CC3=CC=CO3)N=CN=C2Cl

Origin of Product

United States

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